molecular formula C16H25NO2 B2383327 2-(1-Adamantyl)-1-morpholin-4-ylethanone CAS No. 259196-32-2

2-(1-Adamantyl)-1-morpholin-4-ylethanone

Cat. No. B2383327
M. Wt: 263.381
InChI Key: PTWHRKDHEURTIO-UHFFFAOYSA-N
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Description

Adamantane is a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . It’s a tricyclic molecule that has appeared as a building block in organic synthesis alongside other common aliphatic compounds . Compounds with a repeating adamantane unit are sometimes called diamondoids (after the diamond crystal lattice) and are also extracted from crude oil .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In the synthesis of 1,2-disubstituted adamantane derivatives, the construction of the tricyclic framework is achieved either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .


Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free .


Chemical Reactions Analysis

The first functionalization of adamantane or its congeners is based on the oxidation of the C–H bond to a selected functional group . This group then influences the second functionalization step, either electronically in non-directed reactions or as a directing group in directed C–H functionalization reactions .


Physical And Chemical Properties Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Future Directions

The future of adamantane chemistry is promising, with ongoing research into the synthesis of 1,2-disubstituted adamantane derivatives by the construction of the tricyclic framework . There are also advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .

properties

IUPAC Name

2-(1-adamantyl)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c18-15(17-1-3-19-4-2-17)11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWHRKDHEURTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Adamantyl)-1-morpholin-4-ylethanone

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